2-Fluoro-6-(methylthio)phenol
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Description
“2-Fluoro-6-(methylthio)phenol” is a chemical compound with the molecular formula C7H7FOS. It has a molecular weight of 158.2 . The compound is also known by its IUPAC name, 2-fluoro-6-(methylsulfanyl)phenol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7FOS/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the fluorine and methylthio groups on the phenol ring.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Mechanism of Action
Target of Action
It’s known that this compound is often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its primary targets could be the palladium catalysts used in these reactions .
Mode of Action
In the context of SM cross-coupling reactions, 2-Fluoro-6-(methylthio)phenol likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its use in sm cross-coupling reactions, it can be inferred that this compound plays a role in the formation of carbon-carbon bonds , which are fundamental to many biochemical pathways.
Pharmacokinetics
Its molecular weight of 1582 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Given its role in sm cross-coupling reactions, it can be inferred that this compound contributes to the formation of new carbon-carbon bonds , which can lead to the synthesis of complex organic molecules.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which this compound is often used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound’s storage temperature (2-8°C) and physical form (liquid) as reported by Sigma-Aldrich suggest that its stability and efficacy may be affected by temperature and physical state.
Properties
IUPAC Name |
2-fluoro-6-methylsulfanylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FOS/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCGISDXTCOTRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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